

BLI-489 time-kill assay protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: BLI-489

CAS No.: 623564-40-9

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Available Data on BLI-489

The table below summarizes the key information from the search results regarding **BLI-489**.

Aspect	Available Data
General Description	A novel β -lactamase inhibitor [1].
Evaluated Combinations	Imipenem and meropenem [1].
Tested Organisms	Carbapenem-resistant Enterobacterales (CRE), including <i>Klebsiella pneumoniae</i> , <i>Escherichia coli</i> , and <i>Enterobacter cloacae</i> [1].
Key Findings (Synergy)	Chequerboard assays showed a synergistic effect with imipenem or meropenem against most tested isolates. This synergy was confirmed in vitro via time-kill assays and in vivo in a <i>Galleria mellonella</i> infection model [1].
Cytotoxicity	No cytotoxicity was observed when BLI-489 was used alone or in combination with imipenem or meropenem at the test concentrations [1].

Protocol for Time-Kill Assays with β -Lactam/ β -Lactamase Inhibitor Combinations

Since a specific protocol for **BLI-489** is not available, the following is a generalized and detailed protocol for time-kill assays, synthesized from methodologies used to evaluate other β -lactam/ β -lactamase inhibitor combinations and antimicrobials [2] [3] [1]. You can adapt this framework for **BLI-489**.

Principle

Time-kill curve assays evaluate the bactericidal activity of an antimicrobial over time. They monitor the change in the number of viable bacteria (Colony Forming Units, CFU/mL) in a suspension exposed to an antibiotic compared to an untreated control, providing more detailed information than a minimum inhibitory concentration (MIC) test alone [2].

Materials

- **Bacterial Strains:** Well-characterized clinical or reference strains. For **BLI-489**, this would include carbapenemase-producing CRE strains (e.g., carrying *bla*_{KPC}, *bla*_{NDM}, *bla*_{OXA-48}, etc.) [1].
- **Antimicrobials:** Lyophilized powders of **BLI-489**, imipenem, and meropenem. Prepare stock solutions according to manufacturer instructions and store in aliquots at -80°C or below.
- **Growth Medium:** Cation-adjusted Mueller-Hinton broth (CAMHB) is standard. For fastidious organisms like *Neisseria gonorrhoeae*, a defined liquid medium like Graver-Wade (GW) medium is used [2].
- **Equipment:** Incubator, centrifuge, vortex mixer, serological pipettes, 96-well or 24-well cell culture plates, and equipment for viable cell counting.

Methodology

A. Preparation of Inoculum

- Subculture bacteria onto appropriate agar plates and incubate for 18-20 hours.
- Prepare a bacterial suspension in sterile saline or PBS, adjusting to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- Dilute the suspension in the growth medium to a final concentration of approximately 5×10^5 to 1×10^6 CFU/mL for the assay [2] [3].

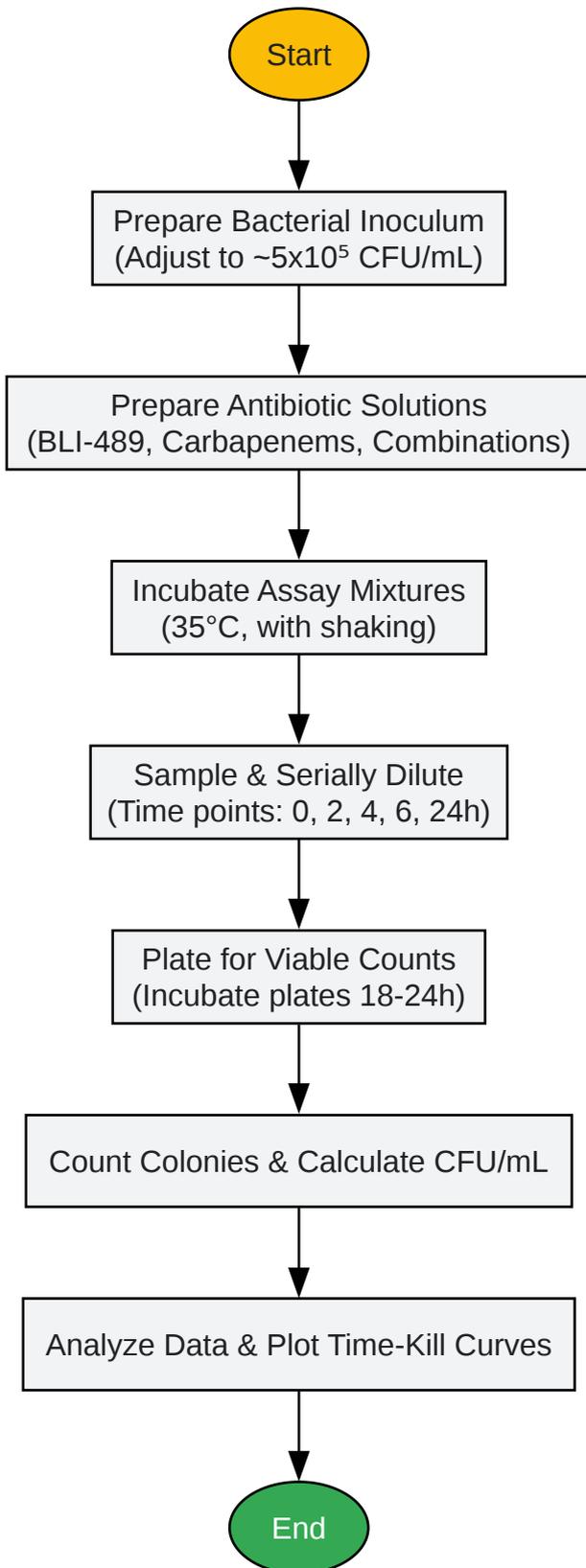
B. Antibiotic Solutions and Test Conditions Prepare working solutions of antibiotics in the growth medium at double the desired final concentration. A typical test panel includes:

- **Growth Control:** Medium + bacteria, no antibiotic.
- **BLI-489 alone:** e.g., at a fixed concentration (to be determined).
- **Imipenem or Meropenem alone:** Over a range of concentrations (e.g., 0.25x, 1x, 4x MIC).
- **Combination:** Imipenem/Meropenem + **BLI-489** at the same concentrations. The final volume in each well is typically 1 mL or 2 mL.

C. Incubation and Sampling

- Incubate the assay plates at $35 \pm 2^\circ\text{C}$ under appropriate atmospheric conditions (e.g., ambient air for most bacteria, 5% CO₂ for some).
- Take samples (e.g., 100 μL) from each well at predetermined time points: **T=0h, 2h, 4h, 6h, and 24h** [2] [3].
- Immediately after sampling, serially dilute (e.g., 10-fold dilutions in sterile saline or PBS) to minimize antibiotic carryover.
- Plate a known volume (e.g., 10-20 μL) of each dilution onto appropriate agar plates in duplicate or triplicate. Alternatively, spread 100 μL of the (diluted) sample onto the agar surface.
- Incubate plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

The workflow for this procedure can be visualized as follows:



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Data Analysis

- Calculate the mean CFU/mL for each sample at each time point.
- Plot **Time (hours)** on the X-axis and **log₁₀ CFU/mL** on the Y-axis to generate time-kill curves.
- **Interpretation of Synergy:** Synergy is typically defined as a **≥2-log₁₀ decrease** in CFU/mL by the combination at 24 hours compared to the most active single agent [3] [1].
- **Other Outcomes:**
 - **Bactericidal Activity:** A **≥3-log₁₀ decrease** (99.9% killing) in CFU/mL from the initial inoculum.
 - **Bacteriostatic Activity:** A **<3-log₁₀ decrease** in CFU/mL from the initial inoculum.
 - **Antagonism:** A **≥2-log₁₀ increase** in CFU/mL by the combination compared to the most active single agent.

Important Considerations for Your Research

- **Confirm BLI-489 Concentrations:** The cited study does not specify the concentration of **BLI-489** used in the time-kill assays. You will need to determine a rational concentration based on achievable serum levels or other pharmacokinetic data.
- **Strain Selection:** Ensure your panel of test strains is diverse and well-characterized, covering the resistance mechanisms **BLI-489** is intended to target [1].
- **Quality Control:** Include quality control strains (e.g., *E. coli* ATCC 25922) to ensure the functionality of your antibiotics and media.
- **Neutralization:** For some antibiotics, adding a neutralizing agent to the dilution blanks may be necessary to completely stop antimicrobial action at the time of plating [4].

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